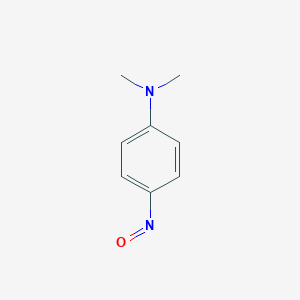

N,N-Dimethyl-4-nitrosoaniline

Description

P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested.

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-4-nitrosoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10(2)8-5-3-7(9-11)4-6-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEWLCATCRTSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

42344-05-8 (mono-hydrochloride) | |

| Record name | N,N-Dimethyl-p-nitrosoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025138 | |

| Record name | N,N-Dimethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrosodimethylaniline appears as a dark green crystalline solid. Insoluble in water. Harmful if ingested., Green solid; [Merck Index] Green crystalline powder; [MSDSonline] | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-p-nitrosoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN ALC, ETHER, SOL IN FORMAMIDE | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-NITROSOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.145 (NTP, 1992) - Denser than water; will sink, 1.145 @ 20 °C | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-NITROSOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 [mmHg] | |

| Record name | N,N-Dimethyl-p-nitrosoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6378 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

GREEN PLATES OR LEAFLETS, GREENISH-YELLOW SOLID | |

CAS No. |

138-89-6 | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-Dimethyl-4-nitrosoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-p-nitrosoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-4-nitrosoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N,N-dimethyl-4-nitroso- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-4-nitrosoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethyl-4-nitrosoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROSO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/726V2ETM9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYL-P-NITROSOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198.5 to 200.3 °F (NTP, 1992), 92.5-93.5 °C | |

| Record name | P-NITROSODIMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3275 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N,N-DIMETHYL-P-NITROSOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1320 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

"N,N-Dimethyl-4-nitrosoaniline chemical properties"

An In-depth Technical Guide on the Chemical Properties of N,N-Dimethyl-4-nitrosoaniline

Introduction

This compound, a synthetic aromatic compound, is recognized by its characteristic dark green crystalline form.[1] It belongs to the class of dimethylanilines, specifically with a nitroso group substituted at the 4-position of the N,N-dimethylaniline structure.[1] This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes such as oxazine and thiazine, and is utilized as an accelerator in the vulcanization of rubber.[2] Its chemical reactivity and distinct properties make it a subject of interest for researchers in organic synthesis and materials science. This document provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and essential safety information.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. The compound is a dark green crystalline solid and is generally insoluble in water but shows solubility in organic solvents like ethanol and ether.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1][3][4][5] |

| Molecular Weight | 150.18 g/mol | [1][3][4][6] |

| Appearance | Dark green crystalline solid, powder, or chunks | [1][2][3] |

| Melting Point | 85-87 °C | [2][3] |

| Boiling Point | 271.72 °C (estimate) | [7][8] |

| Density | 1.145 g/cm³ (at 20 °C) | [1][9][10] |

| Vapor Pressure | 0.406 mm Hg | [6] |

| Water Solubility | Insoluble; < 0.1 mg/mL at 70 °F. A value of 1370 mg/L has also been reported. | [1][6] |

| Solubility in Organics | Soluble in alcohol, ether, chloroform, and methanol.[1][7][8] A 5% solution in ethanol appears green to very dark green. | [1][7][8] |

| pKa | 4.544 | [6] |

| Log P (octanol-water) | 2.040 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are presented below.

| Spectroscopic Technique | Data | Reference(s) |

| UV-Vis (in Alcohol) | λmax: 234 nm (log ε= 3.67); 273 nm (log ε= 3.82); 305 nm (log ε= 3.18); 314 nm (log ε= 3.14) | [1] |

| IR Spectrum | Data available (Sadtler Research Laboratories Prism Collection: 5891) | [1] |

| ¹H NMR Spectrum | Data available (Sadtler Research Laboratories Spectral Collection: 6829) | [1] |

| Mass Spectrometry | GC-MS, MS-MS, and LC-MS data are available. A major peak is observed at m/z 104 (Aldermaston, Eight Peak Index of Mass Spectra, UK). | [1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving the formation of a hydrochloride salt intermediate, followed by neutralization to yield the free base.

Step 1: Preparation of this compound Hydrochloride

This procedure involves the nitrosation of N,N-dimethylaniline.

-

Materials:

-

N,N-dimethylaniline (100 g)

-

Concentrated hydrochloric acid (345 ml)

-

Sodium nitrite (60 g)

-

Ice

-

Water

-

-

Methodology:

-

Dissolve 100 g of dimethylaniline in 345 ml of concentrated hydrochloric acid in a suitable reaction vessel.[11]

-

Cool the mixture by adding crushed ice until the temperature is below 0 °C.[11]

-

Prepare a solution of 60 g of sodium nitrite in a small amount of water.[11]

-

Slowly add the sodium nitrite solution to the reaction mixture while stirring continuously. Maintain the reaction temperature below 8 °C throughout the addition.[11]

-

As the reaction proceeds, the yellow hydrochloride salt of this compound will precipitate.[11]

-

After the addition is complete, allow the mixture to stand.[11]

-

Filter the separated hydrochloride salt and wash it with a small volume of dilute hydrochloric acid.[11]

-

Dry the resulting yellow needles. The melting point of the hydrochloride salt is 177 °C.[11]

-

Step 2: Conversion to this compound (Free Base)

The hydrochloride salt is neutralized to obtain the final product.

-

Materials:

-

Methodology:

-

Create a paste of the hydrochloride salt with water in a separatory funnel.[2]

-

Add a cold aqueous solution of sodium hydroxide or sodium carbonate to the paste until the pH reaches approximately 8.0. The appearance of a green color indicates the formation of the free base.[2]

-

Extract the free base from the aqueous mixture using an organic solvent such as toluene, chloroform, or diethyl ether.[2]

-

Dry the organic extract over anhydrous potassium carbonate.[2]

-

Filter the solution to remove the drying agent.[2]

-

Distill off the solvent. The residue will crystallize upon cooling.[2]

-

Collect the crystalline free base.[2]

-

Purification

The crude this compound can be purified by recrystallization from petroleum ether or a mixture of chloroform and carbon tetrachloride.[13]

Visualizations

Logical Relationship Diagram

Caption: Overview of this compound's core properties.

Experimental Workflow Diagram

Caption: Synthesis and purification workflow for this compound.

Reactivity and Stability

This compound is susceptible to spontaneous combustion when exposed to air and can react violently with acetic anhydride after a delay.[2][13] It is stable under recommended storage conditions but is incompatible with strong oxidizing agents, strong reducing agents, and strong acids.[6][13] The material is also light-sensitive.[4]

Safety and Handling

This compound is a hazardous substance and requires careful handling. It is toxic if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[9][14] Furthermore, it is a self-heating substance that may catch fire.[9][14]

| Hazard Information | Details | Reference(s) |

| Signal Word | Danger | [9][14] |

| GHS Hazard Statements | H251: Self-heating; may catch fire.H301: Toxic if swallowed.H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [9][14] |

| Precautionary Statements | P235: Keep cool.P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][14] |

| UN Number | 1369 | [1][4] |

| Transport Hazard Class | 4.2 (Substances liable to spontaneous combustion) | [4] |

| LD₅₀ (oral, rat) | 65 mg/kg | |

| Storage | Store below +30°C in a well-ventilated place.[2][9] Keep cool and protect from sunlight.[14] | [2][9][14] |

Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood.[10]

References

- 1. This compound | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 138-89-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. labproinc.com [labproinc.com]

- 5. Benzenamine, N,N-dimethyl-4-nitroso- [webbook.nist.gov]

- 6. parchem.com [parchem.com]

- 7. 138-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound CAS#: 138-89-6 [m.chemicalbook.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. prepchem.com [prepchem.com]

- 12. Sciencemadness Discussion Board - p-Nitroso-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Page loading... [wap.guidechem.com]

- 14. echemi.com [echemi.com]

"physical properties of N,N-Dimethyl-4-nitrosoaniline"

An In-depth Technical Guide to the Physical Properties of N,N-Dimethyl-4-nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic organic compound with significant applications in chemical synthesis and industrial processes. A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development. This technical guide provides a comprehensive overview of the key physical and spectral properties of this compound. Detailed experimental protocols for the determination of these properties are also presented to ensure accurate and reproducible results in a laboratory setting.

Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-Nitroso-N,N-dimethylaniline, p-Nitrosodimethylaniline[1][2] |

| CAS Number | 138-89-6[1] |

| Molecular Formula | C₈H₁₀N₂O[1] |

| Molecular Weight | 150.18 g/mol [1] |

| Chemical Structure | ONC₆H₄N(CH₃)₂ |

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source |

| Appearance | Green to dark green or yellow crystalline solid, powder, or chunks.[1] | Visual Inspection |

| Melting Point | 85 - 87 °C.[1][3][4] Other sources report ranges up to 92.5-93.5 °C. | Capillary Melting Point Method |

| Boiling Point | ~271.72 °C (rough estimate)[4][5] | Distillation |

| Density | 1.15 g/cm³ at 20 °C[4][6] | Pycnometry |

| Solubility | Insoluble in water.[7] Soluble in alcohol, ether, chloroform, and methanol.[4][5][7] | Solubility Test |

| Water Solubility | 1370 mg/L[8] | Gravimetric Analysis |

| Ethanol Solubility | 5% (w/v)[3] | Gravimetric Analysis |

Spectral Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

| Spectroscopic Technique | Data |

| UV-Vis Spectroscopy | Maximum Absorption (λmax) in Alcohol: 234 nm, 273 nm, 305 nm, 314 nm. |

| Infrared (IR) Spectroscopy | IR spectral data is available and can be referenced in the Sadtler Research Laboratories Prism Collection (IR: 5891). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectral data is available and can be referenced in the Sadtler Research Laboratories Spectral Collection (NMR: 6829). |

| Mass Spectrometry | GC-MS data is available, indicating a molecular weight consistent with its chemical formula. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample to pack a small amount (1-2 mm in height) of the compound into the sealed end.

-

The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.

-

The thermometer and capillary tube assembly are placed in the heating block or oil bath of the melting point apparatus.

-

The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample has completely melted is recorded as the completion of melting. The recorded range is the melting point of the sample.

Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, ethanol, ether, chloroform, methanol)

Procedure:

-

Approximately 10-20 mg of this compound is placed into a series of clean, dry test tubes.

-

To each test tube, 1 mL of a different solvent is added.

-

The test tubes are agitated (e.g., by flicking or using a vortex mixer) for 1-2 minutes to facilitate dissolution.

-

The mixture is observed to determine if the solid has dissolved completely.

-

If the solid dissolves, it is reported as "soluble." If it does not dissolve, it is reported as "insoluble." If a portion dissolves, it can be noted as "sparingly soluble."

UV-Vis Spectroscopy

Objective: To obtain the ultraviolet-visible absorption spectrum of this compound and determine its wavelength of maximum absorbance (λmax).

Apparatus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Spectroscopic grade solvent (e.g., ethanol)

Procedure:

-

A dilute stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of the chosen solvent (e.g., ethanol) in a volumetric flask.

-

A cuvette is filled with the pure solvent to be used as a reference (blank).

-

The spectrophotometer is calibrated with the blank cuvette across the desired wavelength range (typically 200-800 nm).

-

The blank cuvette is replaced with a cuvette containing the sample solution.

-

The absorbance spectrum of the sample is recorded.

-

The wavelengths at which maximum absorbance occurs (λmax) are identified from the spectrum.

Visualizations

Experimental Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Safety and Handling

This compound is a chemical that should be handled with care. It is classified as acutely toxic if swallowed and can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[2][9][10][11]

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. pennwest.edu [pennwest.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. scribd.com [scribd.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. How to Calculate Solubility | Chemistry | Study.com [study.com]

- 11. byjus.com [byjus.com]

An In-depth Technical Guide to N,N-Dimethyl-4-nitrosoaniline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N,N-Dimethyl-4-nitrosoaniline, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its chemical and physical properties, experimental protocols for its synthesis, key reactions, and applications, with a focus on data relevant to research and development professionals.

Core Chemical and Physical Properties

This compound, also known as p-nitroso-N,N-dimethylaniline, is an aromatic organic compound characterized by a nitroso group substituted at the para-position of N,N-dimethylaniline.[1] It typically appears as a green crystalline powder or chunks.[2][3] This compound serves as a crucial intermediate in the synthesis of azo dyes and has applications in polymer chemistry and pharmaceutical research.[2]

Data Summary Table

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 150.18 g/mol | [1][2] |

| Molecular Formula | C₈H₁₀N₂O | [1][2][4] |

| CAS Number | 138-89-6 | [1][2] |

| Melting Point | 85 - 87 °C | [2][5] |

| Density | 1.15 g/cm³ at 20 °C | [5][6] |

| Appearance | Green powder or chunks | [2][3] |

| Solubility | Insoluble in water; Soluble in ethanol (5%) | [1][7] |

| UV Absorption Maxima (in Alcohol) | 234 nm, 273 nm, 305 nm, 314 nm | [1] |

| UN Number | 1369 | [1][8] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the nitrosation of N,N-dimethylaniline. The following protocol is a standard laboratory procedure.

Materials:

-

N,N-Dimethylaniline (100 g)

-

Concentrated Hydrochloric Acid (345 ml)

-

Sodium Nitrite (60 g)

-

Ice

-

Water

-

Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

-

Toluene, Chloroform, or Diethyl Ether for extraction

Procedure:

-

Dissolution and Cooling: Dissolve 100 g of N,N-dimethylaniline in 345 ml of concentrated hydrochloric acid in a suitable reaction vessel.[9]

-

Add crushed ice to the mixture until the temperature drops below 0 °C.[9]

-

Nitrosation Reaction: Prepare a solution of 60 g of sodium nitrite in a minimal amount of water.[9]

-

Slowly add the sodium nitrite solution to the cooled dimethylaniline hydrochloride solution while stirring vigorously.[9]

-

Maintain the reaction temperature below 8 °C throughout the addition by adding more ice as necessary.[9]

-

Isolation of Hydrochloride Salt: As the reaction proceeds, the hydrochloride salt of this compound will precipitate as yellow needles.[9]

-

After the addition is complete, allow the mixture to stand, then filter the precipitate.[9]

-

Wash the collected solid with a small amount of dilute hydrochloric acid and dry it. The melting point of the hydrochloride salt is approximately 177 °C.[9][10]

-

Conversion to Free Base: To obtain the free base, treat the this compound hydrochloride with a stoichiometric amount of a base like sodium hydroxide or sodium carbonate solution until the pH reaches ~8.0, indicated by a green color.[3]

-

Extraction and Purification: Extract the green free base from the aqueous solution using an organic solvent such as toluene, chloroform, or diethyl ether.[3]

-

Dry the organic extract over an anhydrous drying agent (e.g., K₂CO₃), filter, and remove the solvent by distillation.[3]

-

The resulting solid is the purified this compound, which can be further recrystallized if needed.[3]

Caption: Workflow for the synthesis of this compound.

Key Reactions and Applications

This compound is a valuable building block in organic synthesis due to the reactivity of its nitroso group.[2]

-

Azo Dye Synthesis: Its primary industrial use is as an intermediate in the production of azo dyes, which are widely used for coloring textiles, plastics, and inks.[2]

-

Organic Synthesis: It serves as a reagent in various chemical transformations. For instance, it is known to have a delayed but violent reaction with acetic anhydride.[3] It can also react with compounds like diethyl-2-bromomalonate.[11]

-

Polymer Chemistry: The compound is used in the formulation of certain polymers to enhance properties such as color stability and resistance to degradation.[2]

-

Analytical Chemistry: It is employed in spectrophotometric methods to detect and quantify nitroso compounds in various samples, which is useful for environmental monitoring.[2]

-

Pharmaceutical Research: Its unique chemical structure makes it a subject of exploration for synthesizing potential pharmaceutical agents.[2]

Caption: Key application areas of this compound.

Spectroscopic Information

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

UV-Vis Spectroscopy: In an alcohol solvent, the compound exhibits maximum absorption at wavelengths of 234 nm (log ε= 3.67), 273 nm (log ε= 3.82), 305 nm (log ε= 3.18), and 314 nm (log ε= 3.14).[1]

-

Infrared (IR) Spectroscopy: IR spectral data are available and can be found in spectral databases for detailed vibrational mode analysis.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectra have been recorded and are available for structural elucidation.[1][12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as toxic if swallowed and is a skin and eye irritant. It is also a self-heating substance, which may cause it to catch fire.[3]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, eye protection (eyeshields), and respiratory protection (dust mask), should be worn.

-

Storage: It should be stored in a well-ventilated area, away from heat, sparks, and open flames.[7] It is incompatible with strong oxidizing agents.[6] The recommended storage temperature is generally at room temperature or below 30°C.[3][5]

References

- 1. This compound | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 138-89-6 [chemicalbook.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. parchem.com [parchem.com]

- 7. fishersci.com [fishersci.com]

- 8. labproinc.com [labproinc.com]

- 9. prepchem.com [prepchem.com]

- 10. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound(138-89-6) 1H NMR [m.chemicalbook.com]

The Multifaceted Mechanism of Action of N,N-Dimethyl-4-nitrosoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-nitrosoaniline (DMNA), a versatile aromatic compound, exhibits a complex mechanism of action centered around its unique electronic properties. This technical guide provides an in-depth exploration of the core mechanisms of DMNA, including its capacity to induce and trap free radicals, its role in the detection of singlet oxygen, its metabolic fate, and its electrochemical behavior. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to facilitate a comprehensive understanding for researchers in the fields of toxicology, pharmacology, and analytical chemistry.

Core Mechanisms of Action

This compound's biological and chemical activities are primarily dictated by the interplay of its electron-donating dimethylamino group and its electron-withdrawing nitroso group. This "captodative effect" stabilizes radical intermediates, making the molecule a potent agent in redox processes.[1]

Free Radical Generation and Spin Trapping

A key aspect of DMNA's mechanism of action is its ability to generate free radicals within biological systems, particularly in hepatocytes.[1] This process is believed to be a critical factor in its observed cytotoxicity.[1]

Proposed Mechanism in Hepatocytes:

Studies in HepG2 hepatoma cells have shown that DMNA induces the formation of protein free radicals, primarily localized in the cytosol.[1] The proposed mechanism involves metabolic activation of DMNA to a reactive radical species, which can then abstract a hydrogen atom from cellular macromolecules like proteins, initiating a cascade of radical-mediated damage.[1] This process is preventable by the antioxidant N-acetylcysteine and the iron chelator 2,2'-dipyridyl, suggesting the involvement of reactive oxygen species and metal-catalyzed reactions.[1]

In addition to generating radicals, the stable nature of the DMNA-derived radical makes it an effective spin trapping agent for detecting short-lived radicals using Electron Paramagnetic Resonance (EPR) spectroscopy.[2] In this technique, a transient radical adds to DMNA, forming a more stable nitroxide radical (a spin adduct) with a characteristic EPR spectrum.[2]

Logical Relationship of DMNA-Induced Radical Damage:

References

The Genesis of a Chromophore: An In-depth Technical Guide to the Early Studies of p-Nitroso-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitroso-N,N-dimethylaniline, a compound recognized by its vibrant green crystalline structure, holds a significant place in the history of organic chemistry. First synthesized in the latter half of the 19th century, its discovery was a direct result of the burgeoning exploration of aromatic compounds and their reactivity. This technical guide delves into the foundational studies of this molecule, offering a detailed look at the original synthetic protocols, the characterization data available at the time, and the mechanistic understanding of its formation. For contemporary researchers, this historical context provides a fundamental understanding of the electrophilic substitution reactions on activated aromatic rings and the basis for the development of various dyes and chemical intermediates.

I. The Foundational Synthesis by Baeyer and Caro (1874)

The first documented synthesis of p-nitroso-N,N-dimethylaniline was reported by Adolph Baeyer and Heinrich Caro in 1874. Their work, published in Berichte der deutschen chemischen Gesellschaft, detailed the direct nitrosation of N,N-dimethylaniline. This reaction represented a key example of electrophilic aromatic substitution on a highly activated benzene ring.

Experimental Protocol

The original method developed by Baeyer and Caro involved the reaction of N,N-dimethylaniline with nitrous acid, generated in situ from sodium nitrite and a strong acid at low temperatures. The protocol described is as follows:

-

Dissolution: A solution of N,N-dimethylaniline was prepared by dissolving it in concentrated hydrochloric acid.

-

Cooling: The solution was cooled significantly by the addition of ice, bringing the temperature down to near 0 °C.

-

Nitrosation: A solution of sodium nitrite (NaNO₂) in water was slowly added to the cooled dimethylaniline hydrochloride solution while maintaining the low temperature.

-

Precipitation: Upon addition of the nitrite solution, the hydrochloride salt of p-nitroso-N,N-dimethylaniline precipitated out of the solution as yellow crystals.

-

Isolation: The crystalline product was isolated by filtration.

-

Liberation of the Free Base: The isolated hydrochloride salt was then treated with a base (e.g., sodium hydroxide or sodium carbonate solution) to neutralize the acid and liberate the free p-nitroso-N,N-dimethylaniline base, which presents as a green solid.

The workflow for this foundational synthesis is visualized in the diagram below.

Mechanism of Formation

The reaction proceeds via electrophilic aromatic substitution. The key steps, as understood by early chemists and refined over time, are:

-

Formation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). Further protonation and loss of a water molecule generate the highly reactive nitrosonium ion (NO⁺).

-

Electrophilic Attack: The electron-rich N,N-dimethylaniline, strongly activated by the dimethylamino group, acts as a nucleophile. The nitrosonium ion attacks the benzene ring, preferentially at the para position due to steric hindrance at the ortho positions and the strong activating effect of the amino group.

-

Rearomatization: A proton is lost from the intermediate carbocation (the sigma complex), restoring the aromaticity of the ring and yielding the final product.

The logical flow of this mechanism is depicted below.

N,N-Dimethyl-4-nitrosoaniline: A Comprehensive Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrosoaniline is an aromatic nitroso compound used as an intermediate in the synthesis of dyes and other organic chemicals. Its structural similarity to other carcinogenic N-nitroso compounds necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the available toxicological data for this compound, including quantitative toxicity data, detailed experimental protocols for key studies, and an exploration of its putative mechanisms of action and effects on cellular signaling pathways.

Quantitative Toxicological Data

The following tables summarize the available quantitative toxicological data for this compound.

| Table 1: Acute Toxicity | |

| Endpoint | Value |

| Species | Rat |

| Route | Oral |

| LD50 | 65 mg/kg body weight[1] |

| Hazard Classification | Toxic if swallowed[2][3] |

| Table 2: Skin and Eye Irritation | |

| Endpoint | Result |

| Species | Rabbit |

| Test | Acute Dermal Irritation |

| Observation | Causes skin irritation[2][3] |

| Test | Acute Eye Irritation |

| Observation | Causes serious eye irritation[2][3] |

| Table 3: Skin Sensitization | |

| Endpoint | Result |

| Species | Guinea Pig (presumed) |

| Test | Skin Sensitization |

| Observation | May cause an allergic skin reaction[2][3] |

| Table 4: Carcinogenicity | |

| Species | NZR Rats and NZO Mice (male) |

| Route | Oral (in drinking water) |

| Dose | 300 mg/litre |

| Duration | First half of natural lifespan |

| Key Findings | - Significant increase in tumor incidence in both species.[4] - Rats: Main tumor sites were lung, kidney, and malignant lymphoma.[4] - Mice: Main tumor sites were lung, duodenum, and malignant lymphoma.[4] |

| Classification | Questionable carcinogen with experimental tumorigenic data. |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are based on internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 401)

The acute oral toxicity of this compound was likely determined using a protocol similar to the now-repealed OECD Guideline 401.[5][6][7]

-

Test Animals: Healthy, young adult rats of a single sex (or both sexes if appropriate) are used.[5] Animals are acclimatized to laboratory conditions before the study.

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.[5] Doses are typically selected based on a range-finding study. The substance is usually administered by gavage using a stomach tube.[5]

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[8]

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated using a recognized statistical method.

Carcinogenicity Study (Based on OECD Guideline 451)

The carcinogenicity of p-nitroso-N,N-dimethylaniline was evaluated in a whole-of-life study in rats and mice. The protocol would have followed principles outlined in guidelines like OECD 451.[9][10][11]

-

Test Animals: Male NZR rats and NZO mice were used.[4] Typically, studies use at least 50 animals per sex per group.[11]

-

Route of Administration and Dosage: The chemical was administered in the drinking water at a concentration of 300 mg/litre.[4] This is a common route for long-term studies.

-

Duration: The animals were exposed for the first half of their natural lifespans.[4] OECD guidelines recommend a duration of 24 months for rats and 18-24 months for mice.[11]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are monitored regularly.

-

Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically, and tissues are preserved for histopathological evaluation.

-

Data Analysis: The incidence of tumors in the treated groups is compared to that in the control group using appropriate statistical methods.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound have not been extensively studied. However, based on the known mechanisms of related nitroso compounds and their metabolic products, a putative mechanism of action can be proposed.

Metabolic Activation and DNA Damage

It is widely accepted that N-nitroso compounds require metabolic activation to exert their carcinogenic effects. The proposed pathway involves the oxidation of the parent compound to reactive intermediates.

Caption: Proposed metabolic activation and genotoxicity pathway for this compound.

The oxidation of this compound is likely to generate electrophilic intermediates that can form covalent adducts with cellular macromolecules, including DNA. These DNA adducts, if not repaired, can lead to mutations during DNA replication, a critical step in the initiation of cancer. Furthermore, the metabolic process can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and further cellular damage.

Putative Effects on Cellular Signaling Pathways

While direct evidence is lacking, the DNA damage and oxidative stress induced by this compound are known to trigger several key signaling pathways involved in cell survival, proliferation, and inflammation.

Caption: Putative signaling pathways affected by this compound-induced cellular stress.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a key regulator of cell proliferation, differentiation, and survival. DNA damage and oxidative stress can activate various arms of the MAPK pathway, potentially leading to uncontrolled cell growth.

-

PI3K/Akt Pathway: This is a critical survival pathway that inhibits apoptosis. Its activation by cellular stressors can allow cells with DNA damage to survive and proliferate, contributing to tumorigenesis.[12][13][14][15][16]

-

NF-κB Pathway: This pathway plays a central role in the inflammatory response. Chronic inflammation is a known driver of cancer, and activation of NF-κB by this compound could contribute to its carcinogenic effects.[12][17][18][19][20][21]

Conclusion

The available toxicological data for this compound indicate that it is an acutely toxic substance that can cause skin and eye irritation, as well as skin sensitization. Importantly, there is clear evidence of its carcinogenicity in animal models. While the precise molecular mechanisms and the specific signaling pathways affected by this compound require further investigation, its profile as a genotoxic carcinogen is consistent with that of other N-nitroso compounds. Researchers and professionals in drug development should handle this compound with appropriate caution and consider its carcinogenic potential in any risk assessment. Further research is warranted to elucidate the specific signaling cascades it perturbs to better understand its mechanism of toxicity and to develop potential strategies for mitigating its adverse effects.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. mhlw.go.jp [mhlw.go.jp]

- 3. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. oecd.org [oecd.org]

- 7. search.library.nyu.edu [search.library.nyu.edu]

- 8. scribd.com [scribd.com]

- 9. policycommons.net [policycommons.net]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Involvement of NF-κB/PI3K/AKT signaling pathway in the protective effect of prunetin against a diethylnitrosamine induced hepatocellular carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of PI3K/AKT/mTOR axis disrupts oxidative stress-mediated survival of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. selleckchem.com [selleckchem.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Stability and Degradation Pathways of N,N-Dimethyl-4-nitrosoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyl-4-nitrosoaniline, a chemical intermediate with applications in synthesis, is a molecule whose stability is of critical concern due to its reactive nitroso group. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound. It consolidates available data on its physicochemical properties and susceptibility to degradation under various stress conditions, including thermal, photolytic, oxidative, and hydrolytic environments. Detailed experimental protocols for conducting stability and degradation studies are provided, along with analytical methodologies for the quantification of the parent compound and its degradation products. Furthermore, this guide elucidates potential degradation pathways and visualizes them through signaling pathway diagrams to facilitate a deeper understanding of the molecule's decomposition mechanisms. This document is intended to be a valuable resource for researchers and professionals involved in the handling, development, and analysis of this compound and related compounds.

Physicochemical Properties and Intrinsic Stability

This compound is a green crystalline solid with a molecular formula of C₈H₁₀N₂O and a molecular weight of 150.18 g/mol .[1] It is known to be susceptible to spontaneous combustion upon exposure to air and is generally stable under normal storage conditions, though it is sensitive to heat, light, and air.[2] It is incompatible with strong oxidizing agents, strong reducing agents, strong acids, acetic acid, and acetic anhydride, with a delayed violent reaction reported with acetic anhydride.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀N₂O | [1] |

| Molecular Weight | 150.18 g/mol | [1] |

| Appearance | Green crystalline powder/solid | [3] |

| Melting Point | 85-87 °C | [3] |

| Solubility | Insoluble in water; soluble in chloroform and methanol. | [3] |

| Storage Conditions | Store below +30°C, under inert gas, protected from light and air. | [2] |

Degradation Pathways

The degradation of this compound can be initiated by several factors, including heat, light, pH, and oxidative conditions. The primary sites of degradation are the nitroso group and the aromatic ring.

Thermal Degradation

A potential thermal degradation pathway involves the homolytic cleavage of the C-N bond between the aromatic ring and the nitroso group, or the N-N bond in related N-nitroso compounds, leading to the formation of radical species that can propagate further reactions.

Photodegradation

Aromatic nitroso compounds are generally known to be sensitive to light. The photodegradation of this compound can be studied by exposing a solution of the compound to a light source that mimics sunlight (e.g., a xenon lamp). The degradation can be monitored by measuring the decrease in absorbance at its λmax (around 440 nm) over time.[5] The quantum yield of photodegradation, a measure of the efficiency of a photochemical process, can be determined, although specific values for this compound are not widely reported.

Hydrolytic Degradation

The stability of this compound is expected to be pH-dependent. In acidic solutions, nitroso compounds can undergo denitrosation, which involves the cleavage of the N-NO bond. Under basic conditions, the aromatic ring may be susceptible to nucleophilic attack.

Oxidative Degradation

Oxidative degradation can be induced by treating a solution of this compound with an oxidizing agent such as hydrogen peroxide. The reaction with hydroxyl radicals (•OH) is a likely pathway for degradation, leading to the formation of hydroxylated and other oxidized products.[6]

Electrochemical Reduction

Studies on the electrochemical behavior of this compound have shown that it undergoes a two-step reduction process. The first step is a reversible two-electron, two-proton process that leads to the formation of 4-(hydroxyamino)-N,N-dimethylaniline . The second step is an irreversible two-electron, two-proton process that reduces an intermediate to form 4,4′-(diazene-1,2-diyl)bis(N,N-dimethylaniline) .[7]

Quantitative Stability Data

Quantitative data on the stability of this compound is limited. However, one study on its degradation using a dielectric barrier discharge plasma treatment in an aqueous solution reported that the degradation follows first-order reaction kinetics. The observed rate constant (kobs) was found to be as high as 0.0062 s⁻¹ under specific conditions (air flow rate of 2.0 and 4.0 SLPM, applied voltage of 6.0 kV, and frequency of 5 kHz).

Table 2: Degradation Kinetics of this compound under Plasma Treatment

| Treatment Condition | Reaction Order | Rate Constant (k_obs) | Reference |

| Dielectric Barrier Discharge Plasma | First-order | 0.0062 s⁻¹ |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[8][9]

4.1.1. General Protocol A stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile) is prepared. Aliquots of this solution are then subjected to the following stress conditions:

-

Acid Hydrolysis: Treat with 0.1 N to 1 N HCl at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat with 0.1 N to 1 N NaOH at room temperature and at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat with 3% to 30% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) for a defined period.

-

Photodegradation: Expose a solution to a light source (e.g., xenon lamp providing ICH-compliant light exposure) for a defined period. A control sample should be kept in the dark.

Samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating analytical method.

4.1.2. Experimental Workflow for Forced Degradation

References

- 1. This compound | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. This compound CAS#: 138-89-6 [m.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes and Protocols: N,N-Dimethyl-4-nitrosoaniline in Radical and Reactive Species Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyl-4-nitrosoaniline (DMNA) is an aromatic nitroso compound with applications in the detection of reactive oxygen species (ROS). While the broader class of nitroso compounds has been explored for spin trapping of carbon-centered radicals in Electron Paramagnetic Resonance (EPR) spectroscopy, the primary and well-documented application of DMNA in biological and chemical systems is as a scavenger for singlet oxygen (¹O₂), where its reaction leads to a measurable change in its optical properties. More recent studies have also implicated DMNA in the generation of free radicals in cellular systems, which were subsequently detected using immuno-spin trapping techniques with a different primary spin trap.

This document provides detailed application notes and protocols for the established use of DMNA in singlet oxygen detection and summarizes its role in studies involving radical generation. It is important to note that while DMNA is a nitroso compound, detailed EPR spin trapping protocols and a comprehensive database of hyperfine coupling constants for its radical adducts are not as readily available in the scientific literature as for more common spin traps like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN).

Application I: Detection of Singlet Oxygen

Principle:

DMNA is used as a chemical scavenger for singlet oxygen. The reaction of DMNA with singlet oxygen, often in the presence of an enhancer like imidazole, leads to the bleaching of DMNA's characteristic yellow color. This bleaching results in a decrease in absorbance at its maximum wavelength (λmax ≈ 440 nm), which can be monitored spectrophotometrically to quantify the generation of singlet oxygen.

Experimental Protocol: Spectrophotometric Detection of Singlet Oxygen

This protocol is adapted for a typical in vitro experiment where singlet oxygen is generated, for example, by a photosensitizer upon light irradiation.

Materials:

-

This compound (DMNA)

-

Imidazole

-

Phosphate-buffered saline (PBS), pH 7.4

-

Photosensitizer (e.g., Methylene Blue, Rose Bengal)

-

Spectrophotometer capable of measuring absorbance at 440 nm

-

Cuvettes

-

Light source for irradiation (if applicable)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DMNA in ethanol or another suitable organic solvent. Due to its light sensitivity, protect the solution from light.

-

Prepare a working solution of DMNA in PBS. The final concentration will depend on the experimental system, but a common starting point is in the µM range.

-

Prepare a stock solution of imidazole in PBS.

-

Prepare a solution of the photosensitizer in PBS.

-

-

Experimental Setup:

-

In a quartz cuvette, combine the DMNA working solution, imidazole solution, and the photosensitizer solution. A typical final concentration for DMNA is 10-50 µM and for imidazole is 8-10 mM.

-

A control cuvette should be prepared containing all components except the photosensitizer or kept in the dark to account for any background degradation of DMNA.

-

-

Measurement:

-

Measure the initial absorbance of the solution at 440 nm (A_initial).

-

Irradiate the sample with light of a wavelength appropriate to excite the photosensitizer for a defined period.

-

After irradiation, measure the final absorbance at 440 nm (A_final).

-

The decrease in absorbance (ΔA = A_initial - A_final) is proportional to the amount of singlet oxygen generated.

-

Data Presentation:

The quantitative data from a typical singlet oxygen detection experiment using DMNA can be summarized as follows:

| Condition | Initial Absorbance (440 nm) | Final Absorbance (440 nm) | Δ Absorbance (A_initial - A_final) |

| Complete System (Light) | Value | Value | Value |

| No Photosensitizer (Light) | Value | Value | Value |

| Complete System (Dark) | Value | Value | Value |

Logical Workflow for Singlet Oxygen Detection

Caption: Workflow for detecting singlet oxygen using DMNA.

Application II: Role in Immuno-Spin Trapping Studies

Principle:

Some studies have utilized DMNA as a compound that can induce the formation of free radicals in biological systems, such as hepatocytes.[1] In this context, DMNA is not used as the primary spin trap for detection. Instead, the radicals generated as a consequence of DMNA's presence are then trapped by a more stable and well-characterized spin trap, such as DMPO. The resulting DMPO-protein or DMPO-DNA adducts are then detected using antibodies specific to the DMPO nitrone adduct, a technique known as immuno-spin trapping.[2][3][4]

This approach leverages the high sensitivity of immunological methods to detect radical formation in complex biological environments.

Conceptual Signaling Pathway

Caption: DMNA inducing radicals for immuno-spin trapping.

Experimental Protocol: Conceptual Outline for Immuno-Spin Trapping

This protocol provides a general workflow for an experiment where DMNA is used to induce radicals for subsequent immuno-spin trapping detection.

Materials:

-

This compound (DMNA)

-

Cell culture (e.g., primary hepatocytes)

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO)

-

Cell lysis buffer

-

Primary antibody against DMPO adducts

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blot or ELISA reagents and equipment

Procedure:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Pre-incubate the cells with a high concentration of DMPO (e.g., 50-100 mM).

-

Treat the cells with DMNA at a concentration determined by dose-response experiments to induce radical formation.

-

Include appropriate controls (e.g., no DMNA, no DMPO).

-

-

Cell Lysis and Protein Quantification:

-

After the treatment period, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard assay (e.g., BCA assay).

-

-

Immunodetection:

-

For Western Blot:

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-DMPO antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

For ELISA:

-

Coat a 96-well plate with the protein lysate.

-

Block the wells.

-

Add the primary anti-DMPO antibody.

-

Add the HRP-conjugated secondary antibody.

-

Add the substrate and measure the absorbance.

-

-

Data Presentation:

The results can be presented as the relative intensity of the DMPO-adducted protein bands on a Western blot or as the optical density from an ELISA, comparing treated versus control groups.

| Treatment Group | Relative Band Intensity (Arbitrary Units) |

| Control | Value |

| DMNA | Value |

| DMPO alone | Value |

| DMNA + DMPO | Value |

Concluding Remarks

This compound serves as a valuable tool for the detection of singlet oxygen through a straightforward spectrophotometric assay. Its application in the context of EPR-based spin trapping is not well-established in the current scientific literature, with a lack of specific protocols and quantitative data for its radical adducts. However, it has been used as an agent to induce free radical formation in cellular systems, with subsequent detection and identification of these radicals being accomplished through the more established technique of immuno-spin trapping using DMPO. Researchers interested in using DMNA should carefully consider its primary application for singlet oxygen detection, while being aware of its potential role in inducing radical species in biological environments. For direct EPR detection and identification of a wide range of free radicals, the use of well-characterized spin traps such as DMPO, PBN, and their derivatives is recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immuno-spin trapping: detection of protein-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: N,N-Dimethyl-4-nitrosoaniline in Spectrophotometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N,N-Dimethyl-4-nitrosoaniline as a versatile chromogenic reagent in spectrophotometric analysis. The following sections outline its application in the quantification of sulfonamide drugs and the detection of reactive oxygen species (ROS), critical areas of interest in pharmaceutical research and development.

Application 1: Quantification of Sulfonamide Drugs

This method is based on the diazotization of the primary aromatic amine group present in sulfonamides, followed by a coupling reaction with this compound to form a highly colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of the sulfonamide.

Reaction Mechanism

The analytical method involves a two-step reaction:

-

Diazotization: The primary aromatic amine of the sulfonamide is reacted with nitrous acid (generated in situ from sodium nitrite and a strong acid) in a cold environment to form a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with this compound in an alkaline medium to produce a stable and colored azo compound.

Experimental Protocol

1. Reagent Preparation:

-

Standard Sulfonamide Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference sulfonamide standard and dissolve it in 10 mL of methanol. Dilute to 100 mL with distilled water in a volumetric flask.

-

Sodium Nitrite Solution (1% w/v): Dissolve 1.0 g of sodium nitrite in 100 mL of distilled water. Prepare fresh daily.

-

Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl.

-

This compound Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of ethanol.

-

Sodium Hydroxide Solution (2 M): Dissolve 8.0 g of NaOH in 100 mL of distilled water.

2. Calibration Curve Construction:

-

Pipette aliquots (0.2, 0.4, 0.6, 0.8, 1.0, 1.2 mL) of the standard sulfonamide stock solution into a series of 10 mL volumetric flasks.

-

To each flask, add 1.0 mL of 2 M HCl and cool in an ice bath for 5 minutes.

-

Add 1.0 mL of 1% sodium nitrite solution to each flask, mix well, and allow to stand for 3 minutes in the ice bath.

-

Add 1.0 mL of the 0.5% this compound solution and mix.

-

After 2 minutes, add 1.5 mL of 2 M NaOH to make the solution alkaline.

-

Dilute to the mark with distilled water and mix thoroughly.

-

Measure the absorbance of the resulting colored solution at the predetermined λmax against a reagent blank prepared in the same manner without the sulfonamide.

-

Plot a graph of absorbance versus concentration to obtain the calibration curve.

3. Analysis of Pharmaceutical Formulations:

-

Weigh and finely powder a quantity of tablets equivalent to 10 mg of the sulfonamide.

-

Transfer the powder to a 100 mL volumetric flask, add 50 mL of methanol, sonicate for 15 minutes, and then dilute to the mark with distilled water.

-

Filter the solution and use an appropriate aliquot of the filtrate for the determination as described in the calibration curve construction.

Quantitative Data Summary

The following table summarizes typical analytical parameters for the determination of various sulfonamides using this method. (Note: These are representative values and should be determined experimentally for specific applications).

| Parameter | Sulfadiazine | Sulfamethoxazole | Sulfanilamide |

| λmax | ~550 nm | ~555 nm | ~545 nm |

| Beer's Law Range | 2-12 µg/mL | 2-14 µg/mL | 1-10 µg/mL |

| Molar Absorptivity (L·mol⁻¹·cm⁻¹) | 2.8 x 10⁴ | 3.1 x 10⁴ | 2.5 x 10⁴ |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.15 µg/mL | ~0.08 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.45 µg/mL | ~0.25 µg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 |

Application 2: Quantification of Reactive Oxygen Species (Singlet Oxygen)

This compound (also known as p-Nitrosodimethylaniline or RNO) is a well-established scavenger for singlet oxygen (¹O₂). The reaction of RNO with singlet oxygen leads to its bleaching, and the decrease in absorbance at its λmax is proportional to the amount of singlet oxygen produced. This assay is particularly useful in photodynamic therapy (PDT) research and for assessing oxidative stress.[1][2]

Principle of the Assay

Singlet oxygen, a highly reactive species, reacts with RNO, leading to the disruption of its chromophore. This results in a decrease in the characteristic absorbance of RNO at 440 nm. The rate of this absorbance decrease is a measure of the singlet oxygen generation. Imidazole is often used in this assay as it physically quenches singlet oxygen, and its reaction product with singlet oxygen is responsible for the bleaching of RNO.[1]

References

Application Notes and Protocols for the HPLC Analysis of N,N-Dimethyl-4-nitrosoaniline

These application notes provide a comprehensive guide for the quantitative analysis of N,N-Dimethyl-4-nitrosoaniline using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

This compound is a chemical compound that can be present as an impurity in various products. Due to potential health concerns associated with nitrosamine compounds, sensitive and accurate analytical methods are crucial for its detection and quantification. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a powerful and widely used technique for this purpose. The methods outlined below are based on established principles for the analysis of nitrosamines and can be adapted for the specific analysis of this compound.

Experimental Protocols